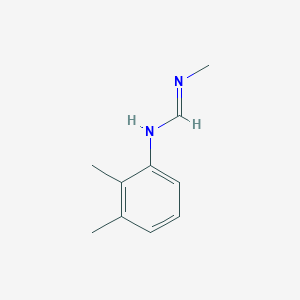
N-(2,3-dimethylphenyl)-N'-methylmethanimidamide
Description
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methanimidamide moiety
Properties
CAS No. |
42572-04-3 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-methylmethanimidamide |
InChI |
InChI=1S/C10H14N2/c1-8-5-4-6-10(9(8)2)12-7-11-3/h4-7H,1-3H3,(H,11,12) |
InChI Key |
ORVPMWFGKDZNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC=NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide typically involves the reaction of 2,3-dimethylaniline with formaldehyde and a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-dimethylphenyl)-N’-methylmethanimidamide can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,3-dimethylphenyl)-N’-methylmethanimide oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-N’-methylmethanimidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound shares a similar structural motif but has different functional groups.
Mefenamic Acid: Another compound with a dimethylphenyl group, used as a non-steroidal anti-inflammatory drug.
Uniqueness
N-(2,3-dimethylphenyl)-N’-methylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


